8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
CAS No.: 1803565-78-7
Cat. No.: VC2877034
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803565-78-7 |
---|---|
Molecular Formula | C9H11Cl2NO |
Molecular Weight | 220.09 g/mol |
IUPAC Name | 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Standard InChI | InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H |
Standard InChI Key | SDXKIWRZAIGXJT-UHFFFAOYSA-N |
SMILES | CC1CNC2=C(O1)C(=CC=C2)Cl.Cl |
Canonical SMILES | CC1CNC2=C(O1)C(=CC=C2)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a defined chemical structure with specific physical and chemical properties that determine its behavior in various contexts. The following table summarizes the key physical and chemical properties of this compound:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁Cl₂NO | |
Molecular Weight | 220.09 g/mol | |
CAS Number | 1803565-78-7 | |
Physical State | Solid | |
Purity (Commercial) | Minimum 95% | |
Storage Recommendation | Cool, dry place |
The compound consists of a benzoxazine ring system with specific substitutions, including a chlorine atom and a methyl group. The hydrochloride salt formation enhances its stability and solubility characteristics, which is advantageous for various applications in chemical synthesis and research.
Structural Features
The chemical structure of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride consists of a benzoxazine core with specific functional groups. The benzoxazine scaffold contains a benzene ring fused with an oxazine ring, forming a heterocyclic system. The compound features:
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A chlorine atom at the 8-position of the benzoxazine ring
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A methyl group at the 2-position
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The dihydro nature of the 3,4 positions in the 2H-1,4-benzoxazine system
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A hydrochloride salt formation
These structural elements contribute to the compound's chemical reactivity, stability, and potential functionality in synthetic applications . The structure can be represented in various formats, including SMILES notation and InChI, which provide standardized ways to encode the chemical structure in text format.
Identification and Nomenclature
Naming Conventions and Identifiers
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is identified through various systematic naming conventions and unique identifiers in chemical databases. The following table presents the key identifiers for this compound:
Alternative Names and Synonyms
The compound is also known by several synonyms in chemical literature and commercial catalogs. These alternative names include:
These synonyms and alternative identifiers facilitate cross-referencing across different chemical databases and literature sources, ensuring consistent identification of the compound in various contexts.
Applications and Research Significance
Role as a Chemical Building Block
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is classified as a chemical building block, which highlights its importance in organic synthesis and chemical research . Building blocks serve as fundamental starting materials for the construction of more complex molecules through various chemical reactions. This compound, with its specific substitution pattern and functional groups, provides a valuable scaffold for further chemical modifications.
In the context of chemical research, building blocks like this compound are essential components of:
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Drug discovery and medicinal chemistry programs
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Materials science research
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Development of specialty chemicals
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Structure-activity relationship studies
The benzoxazine core present in this compound is a privileged structure in medicinal chemistry, known for its appearance in various biologically active compounds. The specific substitution pattern (8-chloro and 2-methyl) potentially provides unique reactivity and properties that can be exploited in synthetic pathways.
Supplier | Catalog Reference | Minimum Purity | Other Specifications | Source |
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CymitQuimica | 3D-DXC56578 | Min. 95% | Building Block category | |
AK Scientific | 6807DX | 95% | Non-hazardous for transport |
These commercial sources provide the compound with specified purity levels suitable for research and synthetic applications. The availability from multiple suppliers ensures accessibility for researchers and chemists requiring this building block for their work.
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